molecular formula C22H24FN3O3S B2971587 7-fluoro-3-(1-((2,4,5-trimethylphenyl)sulfonyl)piperidin-4-yl)quinazolin-4(3H)-one CAS No. 1251670-48-0

7-fluoro-3-(1-((2,4,5-trimethylphenyl)sulfonyl)piperidin-4-yl)quinazolin-4(3H)-one

Cat. No.: B2971587
CAS No.: 1251670-48-0
M. Wt: 429.51
InChI Key: BHUHPPNTYIDPSL-UHFFFAOYSA-N
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Description

7-fluoro-3-(1-((2,4,5-trimethylphenyl)sulfonyl)piperidin-4-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-(1-((2,4,5-trimethylphenyl)sulfonyl)piperidin-4-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. The starting materials may include 7-fluoroquinazolin-4(3H)-one and 1-((2,4,5-trimethylphenyl)sulfonyl)piperidine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinazolinone moiety.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can occur at various positions on the quinazolinone ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying reaction mechanisms.

Biology

Biologically, quinazolinone derivatives are often investigated for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents.

Medicine

In medicine, compounds like 7-fluoro-3-(1-((2,4,5-trimethylphenyl)sulfonyl)piperidin-4-yl)quinazolin-4(3H)-one may be explored for their therapeutic potential in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    7-fluoroquinazolin-4(3H)-one: A simpler analog without the piperidine and sulfonyl groups.

    3-(1-piperidinyl)quinazolin-4(3H)-one: Lacks the fluoro and sulfonyl groups.

    2,4,5-trimethylphenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.

Uniqueness

The uniqueness of 7-fluoro-3-(1-((2,4,5-trimethylphenyl)sulfonyl)piperidin-4-yl)quinazolin-4(3H)-one lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

7-fluoro-3-[1-(2,4,5-trimethylphenyl)sulfonylpiperidin-4-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c1-14-10-16(3)21(11-15(14)2)30(28,29)25-8-6-18(7-9-25)26-13-24-20-12-17(23)4-5-19(20)22(26)27/h4-5,10-13,18H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUHPPNTYIDPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC(=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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